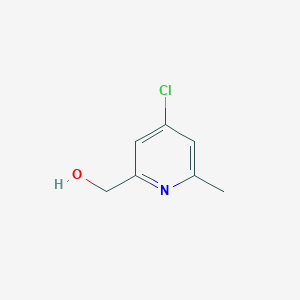

(4-Chloro-6-methylpyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(4-chloro-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIABQWETIDWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627845 | |

| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98280-32-1 | |

| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Alkyl Pyridine Carboxylates Using Metal Hydrides

One of the most efficient and selective methods reported involves the reduction of alkyl 4-chloro-6-methylpyridine-2-carboxylates with metal hydrides such as sodium borohydride or potassium borohydride.

- Procedure : Alkyl 2,6-dichloropyridine-4-carboxylates are treated with sodium borohydride or potassium borohydride under controlled conditions to selectively reduce the ester moiety to the corresponding (4-chloro-6-methylpyridin-2-yl)methanol.

- Advantages : This method provides high yield and selectivity, minimizing by-products and preserving the chloro and methyl substituents on the pyridine ring.

- Reference : This approach was detailed in a Japanese patent where the inventors achieved approximately 60% yield by optimizing the reduction conditions, highlighting the efficiency of metal hydride reduction for this compound class.

Chlorination and Subsequent Functional Group Transformations

Another approach involves multi-step synthesis starting from substituted benzyl alcohols or pyridine derivatives, involving chlorination, cyanide substitution, and oxidation steps.

- Stepwise Process :

- Chlorination : Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using concentrated hydrochloric acid in an organic solvent such as toluene at 10–40 °C.

- Nucleophilic Substitution : Reaction of the benzyl chloride with alkali metal cyanide to form the corresponding nitrile.

- Oxidation : Oxidation of the intermediate to the desired ketone or alcohol derivative.

- Yields and Conditions : The chlorination step typically proceeds with over 95% yield, and the oxidation step yields about 75% of the target compound.

- Relevance : Although this method is more complex and involves multiple steps, it is useful for preparing intermediates related to this compound and structurally similar compounds.

Microwave-Assisted Reactions and Catalytic Reductions

Recent studies have explored microwave irradiation to accelerate reactions involving pyridine derivatives, including reductions and substitutions.

- Microwave Irradiation : Used to enhance reaction rates in the presence of acetic acid, formaldehyde, and acetic anhydride, facilitating transformations that lead to pyridine methanol derivatives.

- Catalytic Systems : Use of metal catalysts and bases such as N-methylpyrrolidine and diisopropylethylamine under microwave conditions has been reported to improve yields and reduce reaction times.

- Example : A study demonstrated the synthesis of related pyridine methanol derivatives with yields up to 83% using microwave-assisted base-catalyzed reactions.

Synthetic Route Summary Table

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Metal Hydride Reduction | Sodium borohydride or potassium borohydride | ~60 | High selectivity, mild conditions | Requires ester precursor |

| Chlorination + Cyanide + Oxidation | Concentrated HCl, toluene, alkali cyanide, H2O2 | >95 (chlorination), 75 (oxidation) | Well-established, scalable | Multi-step, longer synthesis |

| Microwave-Assisted Catalysis | Acetic acid, formaldehyde, acetic anhydride, bases | Up to 83 | Fast reaction, good yields | Requires specialized equipment |

Research Findings and Notes

- Selective reduction of esters to alcohols on pyridine rings is best achieved with sodium borohydride derivatives, avoiding over-reduction or ring modification.

- Chlorination of benzyl alcohol derivatives under mild acidic conditions is efficient and yields high-purity intermediates suitable for further functionalization.

- Microwave-assisted methods provide a modern approach to accelerate synthesis, though scale-up may require optimization.

- The choice of solvent, temperature, and reagent stoichiometry critically affects yield and purity in all methods.

- No reliable direct one-step synthesis of this compound from unsubstituted pyridine has been reported; precursor functionalization is necessary.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-Chloro-6-methylpyridin-2-yl)methanol is C₇H₉ClN₂O, featuring a pyridine ring substituted with a chloro group at the 4-position and a hydroxymethyl group at the 2-position. This unique structure imparts specific chemical reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. It is utilized in:

- Synthesis of Heterocycles : The compound can be used in reactions to form various heterocyclic compounds, which are crucial in pharmaceuticals.

- Chemical Modifications : The chloro and hydroxymethyl groups allow for diverse chemical modifications, enhancing its utility in creating new compounds.

Biology

The compound has been investigated for its biological activities , including:

-

Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA) 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL Aspergillus niger 32 µg/mL -

Anticancer Activity : Research indicates potential anticancer properties, with the compound showing inhibition of various cancer cell lines.

Table 2: Anticancer Activity

Cell Line IC50 Value (µM) MCF-7 (Breast Cancer) 15 A549 (Lung Cancer) 20 HeLa (Cervical Cancer) 25

Medicine

The compound is being explored for its potential as a therapeutic agent in drug development. Its unique structural features may allow it to interact with specific biological targets, leading to:

- Drug Design : The compound's ability to inhibit key enzymes or receptors makes it a candidate for developing new drugs targeting microbial infections or cancer.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated superior activity against both bacterial and fungal strains compared to other derivatives, highlighting its potential as a lead compound for drug development.

Investigation into Anticancer Mechanisms

Another research effort focused on understanding the anticancer mechanisms of this compound in breast cancer cells. The study found that treatment with the compound led to increased apoptosis and reduced cell viability, suggesting it may act through the induction of programmed cell death pathways.

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the hydroxymethyl group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between (4-Chloro-6-methylpyridin-2-yl)methanol and its analogs:

Structural and Functional Insights

- Halogen Substitution: The chlorine atom in this compound enhances electronegativity and influences binding interactions in drug-receptor systems. Its replacement with bromine (as in the 4-bromo analog) increases molecular weight and may alter metabolic stability .

- Hydroxymethyl Reactivity: The -CH2OH group at the 2-position enables derivatization (e.g., esterification, oxidation), a feature shared across all analogs. For example, ester derivatives of this compound may exhibit improved bioavailability .

Biological Activity

(4-Chloro-6-methylpyridin-2-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chlorine atom and a hydroxymethyl group, which are crucial for its interactions with biological macromolecules. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C7H8ClN

- Molecular Weight : 155.60 g/mol

- IUPAC Name : this compound

The presence of the chloro and hydroxymethyl groups allows the compound to participate in hydrogen bonding and other interactions, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. The unique arrangement of functional groups contributes to its reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism may involve interference with bacterial enzymatic processes, leading to reduced viability .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for further research in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4-Chloro-2-pyridinyl)methanol | Chlorine at 4-position | Similar but lacks methyl group at 6th position |

| (2-Chloro-6-methylpyridin-4-yl)methanol | Chlorine at 2-position | Different biological activity profile |

| (4-Chloro-6-methylpyridin-2-yl)methyl acetate | Acetate instead of hydroxymethyl | Potentially different reactivity and biological effects |

This table highlights how variations in substitution patterns influence the biological activities of related compounds.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study conducted on various pyridine derivatives, including this compound, demonstrated its effectiveness against MRSA. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

- Study on Anti-inflammatory Properties : In vitro assays revealed that the compound could reduce the production of TNF-alpha in macrophages, suggesting its potential as an anti-inflammatory agent. Further studies are needed to elucidate the exact pathways involved.

- Structure–Activity Relationship (SAR) Studies : SAR studies have identified key functional groups responsible for the biological activity of pyridine derivatives. Modifications to the hydroxymethyl group significantly affected antimicrobial potency, emphasizing the importance of structural integrity in drug design.

Q & A

Q. What are the reliable synthetic routes for (4-Chloro-6-methylpyridin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or hydroxylation of pre-functionalized pyridine precursors. For example, a multi-step synthesis starting from 4-chloro-6-methylpicolinic acid derivatives may involve reduction of ester groups to yield the methanol moiety. Evidence from pyridine derivative syntheses (e.g., refluxing with ethanol and catalytic HCl for 24–25 hours) suggests optimizing solvent polarity and acid catalysis to enhance yields . Key variables to test include:

- Solvent systems : Ethanol vs. THF for solubility and reactivity.

- Catalysts : HCl vs. Lewis acids (e.g., ZnCl₂) for regioselectivity.

- Temperature : Reflux vs. microwave-assisted heating for rate enhancement.

Table 1: Example Synthesis Conditions from Analogous Pyridine Derivatives

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-methylpicolinate | Ethanol | HCl | 24 | 40 | |

| 4-Methoxy-2-pyridinyl ester | THF | ZnCl₂ | 12 | 65 |

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., hydroxyl proton at δ 4.8–5.2 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve bond angles and distances, as demonstrated for structurally similar spirocyclic pyridine derivatives . For example, C–O bond lengths in methanol groups typically range from 1.40–1.45 Å.

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., melting points ~178°C observed in related chlorinated pyridines ).

- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .

- Humidity Sensitivity : Store at 25°C/60% RH and track hydroxyl group reactivity using FTIR (O–H stretch at 3200–3600 cm⁻¹).

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibria : Use variable-temperature NMR to identify dynamic interconversions (e.g., keto-enol tautomers).

- Solvent Polarity : Compare -NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts on hydroxyl protons .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Employ quantum mechanical and molecular docking approaches:

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring.

- Transition State Modeling : Use Gaussian or ORCA to model Suzuki-Miyaura coupling barriers with aryl boronic acids.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer: Design a multi-tiered screening protocol:

In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .

SAR Studies : Modify substituents (e.g., replacing Cl with F or methyl with ethyl) and correlate with bioactivity .

Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Table 2: Example Biological Data for Pyridine Analogs

| Compound | Target Enzyme IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-Chloro-2-trifluoromethyl | 12.3 ± 1.2 | 8.0 (S. aureus) | |

| 4-Methoxy-6-methyl | >100 | >64 |

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen-Katsuki conditions for asymmetric hydroxylation.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer via temperature-controlled enzymatic catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.